beta-Nicotinamide adenine dinucleotide 4-hydrate

Description

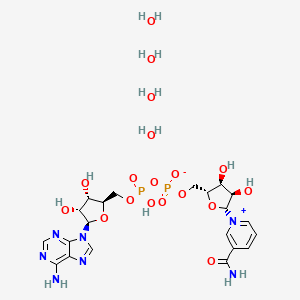

Beta-Nicotinamide Adenine Dinucleotide 4-Hydrate (β-NAD+·4H₂O) is a hydrated form of oxidized nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. Structurally, it comprises two nucleotides—nicotinamide and adenine—linked by phosphate groups. NAD+ functions as an electron carrier, shuttling electrons in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDDIGNQVLAEO-ITGWJZMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Nicotinamide adenine dinucleotide 4-hydrate can be synthesized through various methods. One common approach involves the silanization of nicotinamide followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate, which generates the beta-nucleoside with high stereoselectivity .

Industrial Production Methods: Industrial production often involves the use of yeast cells, such as Saccharomyces cerevisiae, to produce this compound. The compound is then purified using column chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Beta-Nicotinamide adenine dinucleotide 4-hydrate undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It cycles between its oxidized form (NAD+) and reduced form (NADH) to maintain redox balance in cells.

Enzyme-Catalyzed Reactions: It participates in enzyme-catalyzed oxido-reduction processes and many genetic processes.

Common Reagents and Conditions: Common reagents used in these reactions include alcohol dehydrogenase and other enzymes that facilitate the transfer of electrons. Conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity .

Major Products Formed: The major products formed from these reactions include NADH and other reduced forms of the compound, which are essential for various metabolic pathways .

Scientific Research Applications

Enzyme Synthesis and Biocatalysis

β-NAD is extensively utilized in enzyme synthesis and biocatalysis due to its role as a cofactor in redox reactions. It serves as an electron carrier in metabolic pathways, facilitating the conversion of substrates into products. Key applications include:

- Biocatalysis : β-NAD is essential for enzymes that catalyze oxidation-reduction reactions, which are vital in metabolic processes.

- Enzyme Multiplied Immunoassay Technique (EMIT) : This technique employs β-NAD for the detection of drugs and metabolites in clinical samples, enhancing the accuracy of therapeutic drug monitoring (TDM) .

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of β-NAD in treating various health conditions:

- Substance Use Disorder (SUD) : A pilot study demonstrated that intravenous infusions of NAD significantly reduced cravings, anxiety, and depression in individuals with SUD. The findings suggest that NAD can be a promising treatment option for addiction recovery .

- Neurodegenerative Diseases : Research indicates that NAD supplementation may protect against oxidative stress and neuronal damage associated with conditions like Alzheimer's and Parkinson's disease. Enhancing NAD levels has been shown to improve mitochondrial function and promote neuronal survival .

Clinical Significance

The clinical relevance of β-NAD extends to its implications in drug development and disease management:

- Cancer Therapy : NAD has been implicated in cancer metabolism, where cancer cells often exhibit increased glycolytic activity. Targeting NAD biosynthesis pathways may provide novel strategies for cancer treatment by inhibiting tumor growth .

- Aging and Age-Related Disorders : NAD levels decline with age, contributing to various age-related diseases. Enhancing NAD through dietary precursors or supplementation has been proposed as a strategy to mitigate age-associated decline in cellular function .

Research Methodologies

Quantitative methods for measuring NAD levels are crucial for understanding its biological roles:

- High-Performance Liquid Chromatography (HPLC) : This technique allows for accurate measurement of NAD concentrations in biological samples, facilitating research into its metabolic pathways and physiological effects .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of NAD precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) in enhancing NAD levels and improving health outcomes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Enzyme Synthesis | Biocatalysis, EMIT | Essential cofactor for redox reactions |

| Substance Use Disorder | IV NAD infusions | Significant reduction in cravings and anxiety |

| Neurodegenerative Diseases | Alzheimer's and Parkinson's treatment | Protects against oxidative stress |

| Cancer Therapy | Targeting NAD biosynthesis | Potential inhibition of tumor growth |

| Aging | Enhancing cellular function through supplementation | Mitigates age-related decline |

Mechanism of Action

Beta-Nicotinamide adenine dinucleotide 4-hydrate exerts its effects by cycling between its oxidized (NAD+) and reduced (NADH) forms. This cycling is crucial for maintaining the redox balance necessary for continued cell growth and metabolic reactions . It acts as a cofactor for various enzymes, including sirtuins, poly (ADP-ribose) polymerases, and cADP-ribose synthases, which are involved in DNA repair, gene expression, and cell death .

Comparison with Similar Compounds

Research Findings and Contradictions

Biological Activity

Beta-Nicotinamide adenine dinucleotide (β-NAD) is a crucial coenzyme involved in various biological processes, including metabolism, cell signaling, and the regulation of aging. This article explores the biological activity of β-NAD, focusing on its roles, mechanisms, and implications for health.

Overview of β-NAD

β-NAD is a cofactor that participates in redox reactions as both an electron donor and acceptor. It exists in two forms: oxidized (NAD) and reduced (NADH). The ratio of NAD to NADH is vital for maintaining cellular redox balance and influencing metabolic pathways .

Key Biological Functions

-

Metabolic Role :

- β-NAD plays a pivotal role in catabolic and anabolic processes. It acts as a coenzyme for dehydrogenases involved in glycolysis and the citric acid cycle, facilitating ATP production .

- It also participates in gluconeogenesis and fatty acid synthesis, highlighting its importance in energy metabolism .

- Cell Signaling :

- Role in Aging :

- Sirtuin Activation : Sirtuins are NAD-dependent deacetylases that regulate various biological processes through deacetylation of histones and non-histone proteins. By modulating sirtuin activity, β-NAD influences aging and stress resistance .

- DNA Repair : NAD is essential for the activity of PARPs, which are involved in DNA repair mechanisms. This function underscores the importance of β-NAD in maintaining genomic stability .

Case Studies

-

Clinical Trial on NMN Supplementation :

A randomized clinical trial involving 80 middle-aged adults demonstrated that NMN supplementation significantly increased blood NAD levels and improved physical performance metrics such as the six-minute walking test. Participants taking higher doses (600 mg and 900 mg) showed the most pronounced benefits without adverse effects . -

Animal Studies :

In studies with aged mice, NMN treatment resulted in improved muscle strength, enhanced insulin sensitivity, and reduced inflammatory markers. These findings suggest that β-NAD plays a protective role against age-related decline .

Data Table: Summary of Biological Activities

| Function | Description | Implications |

|---|---|---|

| Metabolism | Coenzyme in glycolysis and TCA cycle | Energy production |

| Cell Signaling | Substrate for sirtuins and PARPs | DNA repair and gene regulation |

| Aging | Decline in levels correlates with age; supplementation shows benefits | Potential anti-aging strategies |

| Inflammation Regulation | Modulates inflammatory responses through sirtuin activation | Implications for chronic diseases |

Q & A

Q. How can researchers ensure the stability of β-NADH in experimental conditions?

β-NADH is highly sensitive to oxidation and hydrolysis. To maintain stability:

- Store lyophilized powder at -20°C in anhydrous conditions to prevent hydration .

- Prepare fresh solutions in deoxygenated buffers (e.g., Tris-HCl, pH 8.0) and avoid exposure to light or high temperatures (>25°C) .

- Monitor degradation spectrophotometrically at 340 nm (ε = 6,220 M⁻¹cm⁻¹) to confirm integrity before use .

Q. What methodologies are recommended for assessing β-NADH purity in enzymatic assays?

- Spectrophotometric assay : Measure absorbance at 260 nm (for nucleotide content) and 340 nm (for reduced NADH) to calculate the A₂₆₀/A₃₄₀ ratio, which should be ~2.0 for high-purity β-NADH .

- HPLC validation : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to separate and quantify β-NADH from oxidized NAD⁺ or impurities .

Q. How should β-NADH be handled to avoid interference in redox-sensitive assays?

- Use inert atmospheres (e.g., argon) during solution preparation to minimize oxidation .

- Pre-treat buffers with chelating agents (e.g., EDTA) to sequester metal ions that catalyze NADH degradation .

- Validate assay results with negative controls lacking β-NADH to confirm specificity .

Advanced Research Questions

Q. What experimental strategies resolve structural ambiguities in β-NADH during crystallographic studies?

- X-ray crystallography : Co-crystallize β-NADH with target enzymes (e.g., lactate dehydrogenase) to stabilize its conformation. Use synchrotron radiation for high-resolution data (<1.8 Å) to distinguish between hydrated and anhydrous forms .

- NMR spectroscopy : Employ ¹H-¹³C HSQC to analyze solution-state dynamics, particularly the ribose moiety’s hydration state, which impacts redox activity .

Q. How can researchers reconcile contradictory data on β-NADH’s role in ADP-ribosylation pathways?

- Kinetic isotope labeling : Use ³²P-NADH to track its incorporation into ADP-ribosylated proteins via autoradiography, distinguishing direct substrate roles from indirect redox effects .

- Gene knockout models : Compare ADP-ribosylation activity in wild-type vs. sirtuin-deficient cells to isolate NADH-specific contributions .

Q. What advanced techniques optimize β-NADH detection in low-abundance biological samples?

- Ultrasensitive cycling assays : Amplify signals using thio-NAD⁺ cycling systems, where β-NADH reduces thio-NAD⁺ to thio-NADH, detectable at 405 nm with a 1,000-fold sensitivity increase over traditional methods .

- Microfluidic electrochemical sensors : Functionalize electrodes with NADH-specific dehydrogenases (e.g., alcohol dehydrogenase) for real-time monitoring in single-cell analyses .

Q. How can β-NADH analogs be synthesized for probing enzyme specificity?

- Chemical synthesis : Modify the nicotinamide ring using Pd/C-catalyzed hydrogenation to introduce isotopic labels (e.g., ²H or ¹³C) for tracking hydride transfer .

- Enzymatic coupling : Utilize NAD⁺ synthetase to generate analogs with altered adenine or ribose moieties, followed by purification via ion-exchange chromatography .

Methodological Considerations

Q. What protocols mitigate batch-to-batch variability in β-NADH preparations?

- Validate each batch via HPLC-UV/MS to confirm purity (>98%) and exclude contaminants like NAD⁺ or 4-aminophenol .

- Standardize reconstitution protocols (e.g., 50 mM in 10 mM HEPES, pH 7.4) to ensure consistency across experiments .

Q. How should β-NADH’s redox activity be quantified in complex cellular systems?

- Fluorescence lifetime imaging (FLIM) : Use autofluorescence of NADH/NAD⁺ pairs in live cells, leveraging their distinct fluorescence lifetimes (2.4 ns for NADH vs. 0.4 ns for NAD⁺) .

- LC-MS/MS metabolomics : Pair with isotopically labeled internal standards (e.g., ¹³C-NADH) to achieve absolute quantification in tissue homogenates .

Safety and Compliance

Q. What safety protocols are critical for handling β-NADH in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.